molecular formula C9H12N2O2 B12977900 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12977900
M. Wt: 180.20 g/mol
InChI Key: PLCAKIPMBYFRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is a unique organic compound characterized by its pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step may require heating under reflux conditions to ensure complete formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole compounds depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-5-carboxylic acid

Comparison: 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-methyl-3-(1-methylcyclopropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(3-4-9)7-6(8(12)13)5-11(2)10-7/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

PLCAKIPMBYFRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.